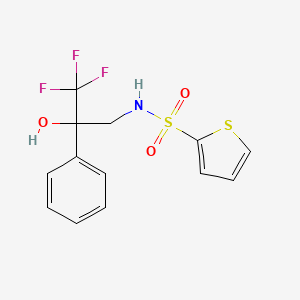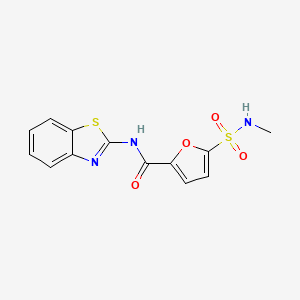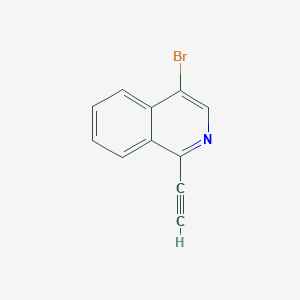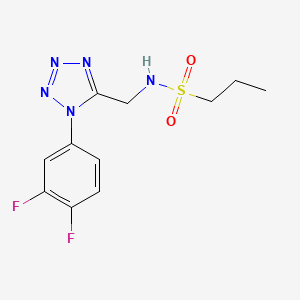![molecular formula C18H19N5O2 B2503946 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034251-71-1](/img/structure/B2503946.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring, a pyrazine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Ethanone Group: The benzimidazole ring is then reacted with an appropriate acylating agent to introduce the ethanone group.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the cyclization of appropriate diamines with diketones.
Coupling with Piperidine: The final step involves the coupling of the pyrazine ring with a piperidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrazine rings.
Reduction: Reduced forms of the ethanone group, such as alcohols.
Substitution: Substituted derivatives at the piperidine ring.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Pharmaceutical Development: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazine rings are known to interact with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the pyrazine ring in 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone imparts unique electronic properties, making it potentially more effective in certain applications compared to its analogs with pyridine or pyrimidine rings.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(12-23-13-21-15-5-1-2-6-16(15)23)22-9-3-4-14(11-22)25-17-10-19-7-8-20-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXZHRWIVSKNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)
![2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)


![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2503875.png)
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
